molecular formula C19H22N2O2 B10890042 N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide

N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide

Cat. No.: B10890042
M. Wt: 310.4 g/mol
InChI Key: QKQVDIZWSHBFGG-CZIZESTLSA-N
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Description

N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is a compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. One common method involves the reaction of 3,4-dimethylbenzohydrazide with 4-methoxyacetophenone in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions in ethanol. The reaction proceeds smoothly to yield the desired hydrazone in good yield .

Chemical Reactions Analysis

N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide to form substituted derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Comparison with Similar Compounds

N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE can be compared with other similar hydrazone compounds such as:

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)propylideneamino]-3,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-5-18(15-8-10-17(23-4)11-9-15)20-21-19(22)16-7-6-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,21,22)/b20-18+

InChI Key

QKQVDIZWSHBFGG-CZIZESTLSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=C(C=C1)C)C)/C2=CC=C(C=C2)OC

Canonical SMILES

CCC(=NNC(=O)C1=CC(=C(C=C1)C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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